2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5,8-Dioxaspiro[35]nonan-6-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure, which includes a dioxaspiro nonane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine typically involves the formation of the dioxaspiro nonane ring system followed by the introduction of the ethan-1-amine group. One common synthetic route includes the reaction of a suitable diol with a ketone to form the spirocyclic ring, followed by amination to introduce the ethan-1-amine group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}acetic acid
- {5,8-Dioxaspiro[3.5]nonan-6-yl}methanesulfonyl chloride
- {5,8-Dioxaspiro[3.5]nonan-6-yl}methanol
Uniqueness
2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine is unique due to its specific spirocyclic structure and the presence of the ethan-1-amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H17NO2 |
---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-(5,8-dioxaspiro[3.5]nonan-6-yl)ethanamine |
InChI |
InChI=1S/C9H17NO2/c10-5-2-8-6-11-7-9(12-8)3-1-4-9/h8H,1-7,10H2 |
InChI-Schlüssel |
NLMNVFLWSBKMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)COCC(O2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.